molecular formula C14H22FN3O2S B2511385 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide CAS No. 903343-43-1

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2511385
CAS No.: 903343-43-1
M. Wt: 315.41
InChI Key: AMYSEPLEGMNFQY-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylpiperazine moiety, and a methanesulfonamide group, which collectively contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step often involves the preparation of a 4-fluorophenyl intermediate through halogenation reactions.

    Piperazine Derivative Synthesis: The next step is the synthesis of the 4-methylpiperazine derivative, which can be achieved through alkylation reactions.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the piperazine derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a sulfonation reaction, typically using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group may enhance binding affinity to specific targets, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The methanesulfonamide group may contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide
  • N-(2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide
  • N-(2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2S/c1-17-7-9-18(10-8-17)14(11-16-21(2,19)20)12-3-5-13(15)6-4-12/h3-6,14,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYSEPLEGMNFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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